1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine
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Overview
Description
1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine is a synthetic organic compound belonging to the class of perimidines Perimidines are tricyclic compounds containing two nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,3-dimethyl-2-octylamine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired perimidine compound. Common reagents used in this synthesis include methanesulfonic acid (MsOH) and sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced perimidine derivatives.
Substitution: Formation of halogenated perimidine compounds.
Scientific Research Applications
1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but with a phenyl group instead of an octyl group.
1,3-Dimethyl-2,3-dihydro-1H-purine-2,6-dione: Contains a purine ring system instead of a perimidine ring.
Uniqueness
1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine is unique due to its octyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
135838-72-1 |
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Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1,3-dimethyl-2-octyl-2H-perimidine |
InChI |
InChI=1S/C21H30N2/c1-4-5-6-7-8-9-16-20-22(2)18-14-10-12-17-13-11-15-19(21(17)18)23(20)3/h10-15,20H,4-9,16H2,1-3H3 |
InChI Key |
KECFPWKKMBHJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1N(C2=CC=CC3=C2C(=CC=C3)N1C)C |
Origin of Product |
United States |
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